molecular formula C9H6O3 B113986 Benzofuran-4-carboxylic acid CAS No. 166599-84-4

Benzofuran-4-carboxylic acid

Cat. No. B113986
CAS RN: 166599-84-4
M. Wt: 162.14 g/mol
InChI Key: WFAPIZKLEVLUMX-UHFFFAOYSA-N
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Description

Benzofuran-4-carboxylic acid is a benzofuran derivative . It has the molecular formula C9H6O3 and an average mass of 162.142 Da . It is used in the preparation of dual orexin 1 and orexin 2 receptor antagonists, which are useful for the treatment of sleep disorders .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves the cyclization of ortho-hydroxystilbenes, which is mediated by hypervalent iodine reagents . Other methods include the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Molecular Structure Analysis

The structure of Benzofuran-4-carboxylic acid is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached .


Chemical Reactions Analysis

Benzofuran compounds, including Benzofuran-4-carboxylic acid, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Physical And Chemical Properties Analysis

Benzofuran-4-carboxylic acid has a density of 1.4±0.1 g/cm3, a boiling point of 325.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 59.9±3.0 kJ/mol and a flash point of 150.7±20.4 °C .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives have been identified to possess significant anti-tumor properties. Studies have shown that certain substituted benzofurans can inhibit the growth of various cancer cell lines. For instance, a compound labeled as ‘36’ demonstrated notable inhibitory effects on leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . The ability to target multiple cancer types makes benzofuran-4-carboxylic acid derivatives valuable in the development of new anticancer therapies.

Synthesis of Complex Benzofuran Rings

Innovative methods for constructing benzofuran rings have emerged, such as a unique free radical cyclization cascade. This technique allows for the synthesis of complex polycyclic benzofuran compounds, which can be challenging to prepare otherwise. Such synthetic advancements expand the possibilities for creating new molecules with potential pharmaceutical applications .

Quantum Tunneling in Synthesis

Another fascinating application is the construction of benzofuran rings via proton quantum tunneling. This method results in fewer side reactions and higher yields, which is beneficial for the synthesis of intricate benzofuran ring systems. The implications of this technique extend to the fields of medicinal chemistry and drug design .

Natural Product Sources and Drug Prospects

Benzofuran compounds are widely distributed in higher plants and are the main source of some drugs and clinical drug candidates. The exploration of natural sources of benzofuran-4-carboxylic acid and its derivatives could lead to the discovery of new natural medicines .

Clinical Applications of Benzofuran Derivatives

Clinically, benzofuran derivatives have been incorporated into drugs used in antiarrhythmic, dermatological, and anticancer therapy. The diverse pharmacological activities of benzofuran compounds underscore their critical value in clinical applications and the significance of ongoing research in this area .

Safety and Hazards

Benzofuran-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-benzofuran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAPIZKLEVLUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624785
Record name 1-Benzofuran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-4-carboxylic acid

CAS RN

166599-84-4
Record name 1-Benzofuran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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